5-[(4-METHYLPHENYL)METHYL]-7-[4-(PROPAN-2-YL)BENZENESULFONYL]-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE
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Overview
Description
5-[(4-METHYLPHENYL)METHYL]-7-[4-(PROPAN-2-YL)BENZENESULFONYL]-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-METHYLPHENYL)METHYL]-7-[4-(PROPAN-2-YL)BENZENESULFONYL]-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-[(4-METHYLPHENYL)METHYL]-7-[4-(PROPAN-2-YL)BENZENESULFONYL]-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinone derivatives, while reduction reactions may yield hydroquinone derivatives.
Scientific Research Applications
5-[(4-METHYLPHENYL)METHYL]-7-[4-(PROPAN-2-YL)BENZENESULFONYL]-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-[(4-METHYLPHENYL)METHYL]-7-[4-(PROPAN-2-YL)BENZENESULFONYL]-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-METHYL-4-((4-METHYLPHENYL)DIAZENYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 6-Methylcoumarin
Uniqueness
5-[(4-METHYLPHENYL)METHYL]-7-[4-(PROPAN-2-YL)BENZENESULFONYL]-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-17(2)20-8-10-21(11-9-20)34(30,31)26-15-28(14-19-6-4-18(3)5-7-19)23-13-25-24(32-16-33-25)12-22(23)27(26)29/h4-13,15,17H,14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOUXZUJIGNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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